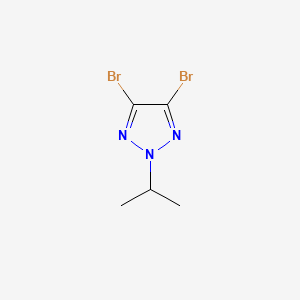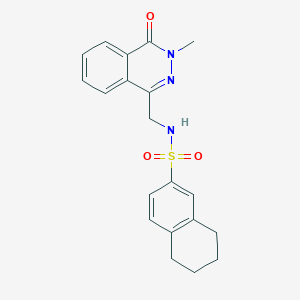![molecular formula C20H16O7 B2908565 (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 896853-11-5](/img/structure/B2908565.png)
(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H16O7 and its molecular weight is 368.341. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nonlinear Optical (NLO) Materials
The compound has been studied for its potential as a nonlinear optical material . Nonlinear optical materials are crucial for various applications in photonics and optoelectronics because they can alter the frequency of light, generate new frequencies, or allow for the control of light intensity and phase. This compound, due to its structural properties, could be used in the development of NLO materials for high-speed telecommunication devices, dynamic image processing, frequency conversion, optical computing, and optical switching .
Organic Photonics and Electronics
Organic materials are often used in photonics and electronics due to their versatility and tunable properties. This compound’s organic framework makes it a candidate for use in organic photonic devices, which could include light-emitting diodes (LEDs), solar cells, and transistors. Its potential applications extend to organic electronics, where it could be used in the fabrication of electronic components like sensors and circuits .
Optical Computing
Optical computing uses light rather than electricity to perform computations, which can potentially lead to faster and more efficient processing. The compound’s properties suggest it could be integrated into optical computing systems, contributing to the development of devices that use light to store and process information. This could revolutionize data processing and communication technologies .
Chemosensors
Chemosensors are devices that detect chemical substances and are widely used in environmental monitoring, medical diagnostics, and industrial applications. The compound’s structure could be tailored to interact with specific chemicals, making it useful for the development of sensitive and selective chemosensors. This would have significant implications for safety, health, and environmental protection .
Photocatalysis
Photocatalysts are materials that harness light energy to drive chemical reactions. This compound could be explored as a photocatalyst due to its ability to absorb light and facilitate reactions. Applications could include environmental remediation, such as breaking down pollutants in water or air, and energy conversion, such as in the production of hydrogen fuel from water .
Antitumor Agents
Research has indicated that derivatives of this compound exhibit potent growth inhibition properties against certain cancer cell lines. This suggests that the compound or its derivatives could be further investigated as potential antitumor agents, contributing to the development of new cancer therapies. The ability to target specific cancer cells with low IC50 values is particularly promising for the advancement of personalized medicine .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can induce changes in cellular processes, such as apoptosis and cell cycle arrest
Biochemical Pathways
Similar compounds have been shown to influence various cellular pathways, leading to changes in cell behavior .
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrest . These effects could potentially be exploited for therapeutic purposes, such as in the treatment of cancer.
Propriétés
IUPAC Name |
ethyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-2-23-19(21)10-24-13-4-5-14-16(9-13)27-18(20(14)22)8-12-3-6-15-17(7-12)26-11-25-15/h3-9H,2,10-11H2,1H3/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRMHUJZEPRKRE-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoropyrazolo[1,5-A]pyrimidine](/img/structure/B2908482.png)
![Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2908483.png)
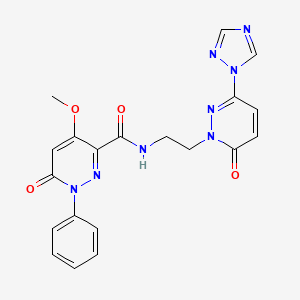
![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2908487.png)
![4-butoxy-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2908491.png)
![2,5-Dimethyl-7-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2908492.png)

![6-((2-methyl-1H-benzo[d]imidazol-1-yl)sulfonyl)-2H-chromen-2-one](/img/structure/B2908495.png)
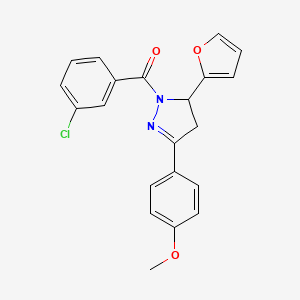
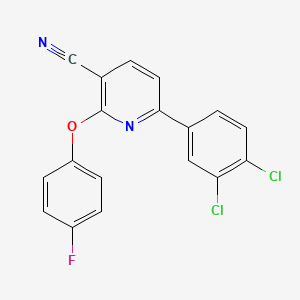
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2908499.png)
![4-Amino-1-cyclopentyl-N-[2-(diethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2908502.png)
